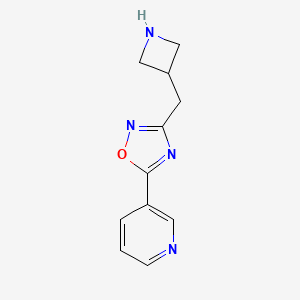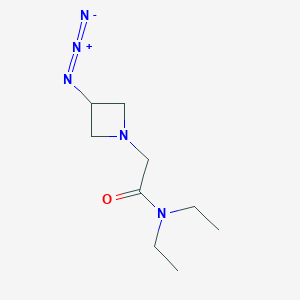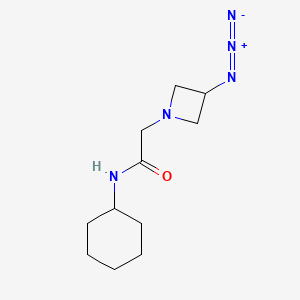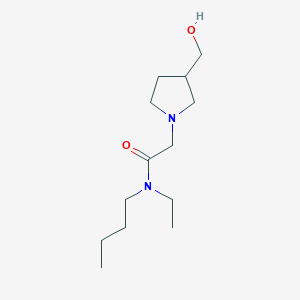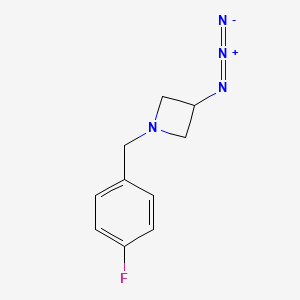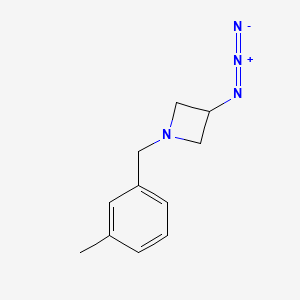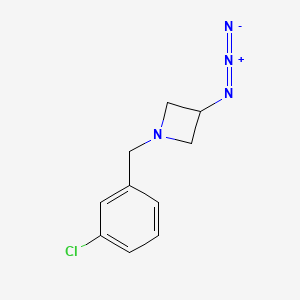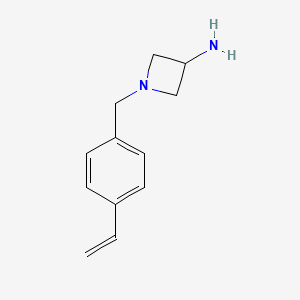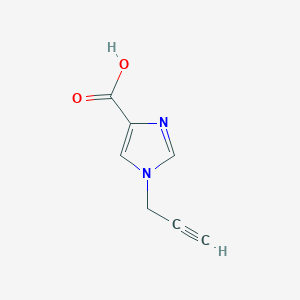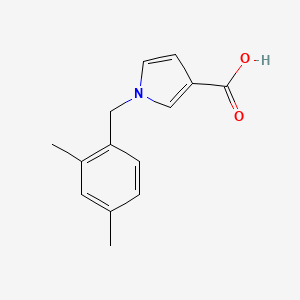
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid
説明
1-(2,4-Dimethylbenzyl)-1H-pyrrole-3-carboxylic acid (DMBPCA) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 206.28 g/mol and a melting point of 97-98°C. DMBPCA has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies. In
科学的研究の応用
Molecular Recognition and Hydrogen Bonding : A study by Wash et al. (1997) explored molecular recognition involving a pyrrole derivative. They found that a pyrrole compound with a carboxylic acid group forms an intermolecular hydrogen-bonded dimer, demonstrating the potential of pyrrole derivatives in molecular recognition.
Antimicrobial Properties : Hublikar et al. (2019) synthesized a series of pyrrole carboxylate derivatives and evaluated their antimicrobial activities. Their findings suggest that these compounds exhibit significant antibacterial and antifungal properties.
Chemical Synthesis and Reactivity : Research by Bae & Cho (2014) demonstrates the synthesis of pyrrole derivatives using palladium-catalyzed carbonylative cyclization. This highlights the synthetic versatility of pyrrole compounds in organic chemistry.
Pharmacological Potential : A study by Bijev et al. (2003) focused on synthesizing pyrrolylcarboxamides with potential pharmacological applications. Their research indicates these compounds could be relevant in developing new therapeutic agents.
Material Science and Sensor Applications : In the field of materials science, Maeda et al. (1995) synthesized carboxylic acid-functionalized polypyrrole-silica microparticles. These particles have potential biomedical applications, such as in immunodiagnostic assays.
Agricultural Research : Mikhedkina et al. (2019) studied derivatives of pyrrole as growth-promotion factors in seeds of grain crops, indicating potential agricultural applications of these compounds (Mikhedkina et al., 2019).
Humidity Sensing Technology : Su & Syu (2017) researched the humidity-sensing properties of a pyrrole derivative, demonstrating its potential use in humidity sensors (Su & Syu, 2017).
作用機序
Target of Action
Many compounds that contain a pyrrole ring structure are known to interact with various biological targets. For example, some indole derivatives, which contain a pyrrole ring fused to a benzene ring, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound depends on its structure and the specific target it interacts with. For instance, some compounds that contain a pyrrole ring can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, certain reactions involving compounds with a pyrrole ring are known to be influenced by these factors .
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(9-15)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWRUEZQPMBRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



